Cas no 1211518-09-0 (3-Chloro-4-hydroxypyridine-2-carboxylic acid)

3-Chloro-4-hydroxypyridine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Chloro-4-hydroxypicolinic acid
- AB74889
- 3-chloro-4-oxo-1H-pyridine-2-carboxylic acid
- 3-CHLORO-4-HYDROXYPYRIDINE-2-CARBOXYLIC ACID
- 3-Chloro-4-hydroxypyridine-2-carboxylic acid
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- Inchi: 1S/C6H4ClNO3/c7-4-3(9)1-2-8-5(4)6(10)11/h1-2H,(H,8,9)(H,10,11)
- InChI Key: KVUWYLLRBHGRRZ-UHFFFAOYSA-N
- SMILES: ClC1C(C=CNC=1C(=O)O)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 280
- Topological Polar Surface Area: 66.4
- XLogP3: 0.7
3-Chloro-4-hydroxypyridine-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029010538-250mg |
3-Chloro-4-hydroxypicolinic acid |
1211518-09-0 | 95% | 250mg |
$1068.20 | 2023-09-04 | |
Alichem | A029010538-1g |
3-Chloro-4-hydroxypicolinic acid |
1211518-09-0 | 95% | 1g |
$3184.50 | 2023-09-04 |
3-Chloro-4-hydroxypyridine-2-carboxylic acid Related Literature
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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2. Back matter
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
Additional information on 3-Chloro-4-hydroxypyridine-2-carboxylic acid
Recent Advances in the Study of 3-Chloro-4-hydroxypyridine-2-carboxylic acid (CAS: 1211518-09-0)
3-Chloro-4-hydroxypyridine-2-carboxylic acid (CAS: 1211518-09-0) is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential antibacterial and antifungal properties. Recent studies have highlighted its significance in the development of novel therapeutic agents, owing to its unique chemical structure and reactivity. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
A study published in the Journal of Medicinal Chemistry (2023) explored the synthetic pathways for 3-Chloro-4-hydroxypyridine-2-carboxylic acid, emphasizing its role as a precursor for pyridine-based inhibitors. The researchers utilized a multi-step synthesis approach, starting from commercially available pyridine derivatives, to achieve high yields and purity. The study also investigated the compound's stability under various conditions, providing valuable insights for its storage and handling in industrial settings.
In another recent investigation, the compound's potential as an antimicrobial agent was evaluated. Researchers tested its efficacy against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The results indicated moderate to strong inhibitory activity, particularly against Staphylococcus aureus and Candida albicans. These findings suggest that 3-Chloro-4-hydroxypyridine-2-carboxylic acid could serve as a promising scaffold for the development of new antibiotics, especially in the face of rising antimicrobial resistance.
Further studies have delved into the mechanistic aspects of the compound's biological activity. Molecular docking simulations revealed that 3-Chloro-4-hydroxypyridine-2-carboxylic acid interacts with key enzymatic targets involved in bacterial cell wall synthesis. This interaction disrupts the normal functioning of these enzymes, leading to bacterial cell death. Such mechanistic insights are crucial for optimizing the compound's structure to enhance its potency and selectivity.
Beyond its antimicrobial potential, 3-Chloro-4-hydroxypyridine-2-carboxylic acid has also been investigated for its role in cancer therapy. Preliminary in vitro studies demonstrated its ability to inhibit the proliferation of certain cancer cell lines, particularly those associated with breast and lung cancers. While these results are promising, further in vivo studies are needed to validate the compound's efficacy and safety as a potential anticancer agent.
In conclusion, 3-Chloro-4-hydroxypyridine-2-carboxylic acid (CAS: 1211518-09-0) represents a versatile and valuable compound in the field of medicinal chemistry. Its applications span from antimicrobial drug development to potential cancer therapeutics, underscoring its importance in ongoing research efforts. Future studies should focus on optimizing its synthesis, exploring its mechanism of action in greater detail, and evaluating its performance in clinical settings. The continued investigation of this compound holds significant promise for addressing some of the most pressing challenges in modern medicine.
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